

Inter-day and intra-day precision and accuracy for Licarbazepine assay

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Licarbazepine-d4-1

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Precision and Accuracy of Licarbazepine Assays: A Comparative Guide

For researchers and drug development professionals, the reliability of analytical methods is paramount. This guide provides a detailed comparison of the inter-day and intra-day precision and accuracy of various assays for Licarbazepine and its related compounds, supported by experimental data from published studies.

Understanding Precision and Accuracy in Bioanalysis

In analytical method validation, precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the percent coefficient of variation (%CV). Intra-day precision (repeatability) measures precision within a single day, while inter-day precision (intermediate precision) measures it across different days.[1][2][3]

Accuracy denotes the closeness of the mean test results to the true value and is typically expressed as a percentage of the nominal concentration (%bias or %recovery).[1] Both are critical parameters for ensuring the validity of bioanalytical data.

Comparative Analysis of Licarbazepine Assays

The following tables summarize the inter-day and intra-day precision and accuracy for different Licarbazepine assays, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-



MS/MS) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods.

Table 1: Inter-day and Intra-day Precision and Accuracy of an LC-MS/MS Assay for S-Licarbazepine and R-Licarbazepine in Human Plasma[4]

Analyte	Concentration (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (% Recovery)
S-Licarbazepine	50.0 - 25,000.0	< 7.7%	< 7.7%	98.7% - 107.2%
R-Licarbazepine	50.0 - 25,000.0	< 12.6%	< 12.6%	98.7% - 107.2%

Table 2: Inter-day and Intra-day Precision and Accuracy of an HPLC-UV Assay for Licarbazepine in Human Plasma

Analyte	Concentration (µg/mL)	Precision (%CV)	Accuracy (% Bias)
Licarbazepine	0.1 - 60	< 9%	±12%

Table 3: Inter-day and Intra-day Precision and Accuracy of an RP-HPLC Assay for Eslicarbazepine Acetate in Bulk Drug and Tablets

Parameter	Result
Intra-day Precision (%RSD)	< 2%
Inter-day Precision (%RSD)	< 2%
Accuracy (% Recovery)	98.33 ± 0.5%

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.



Enantioselective LC-MS/MS Method for S-Licarbazepine and R-Licarbazepine in Human Plasma

- Sample Preparation: Analytes were extracted from human plasma using solid-phase extraction.
- · Chromatographic Separation:
 - Column: Daicel CHIRALCEL OD-H (5 μm, 50 mm × 4.6 mm).
 - Mobile Phase: 80% n-hexane and 20% ethanol/isopropyl alcohol (66.7/33.3, v/v).
 - Flow Rate: 0.8 mL/min.
 - Run Time: 8 min.
- Quantification: Positive ion electrospray ionization mass spectrometry was used for quantification, with 10,11-dihydrocarbamazepine as the internal standard.
- Validation: The method was fully validated according to FDA regulations, demonstrating acceptable accuracy, precision, linearity, and specificity.

HPLC-UV Method for Licarbazepine in Human Plasma

- Sample Preparation: Solid-phase extraction.
- Chromatographic Separation:
 - Column: Reverse-phase C18 (5 cm length).
 - Mobile Phase: Water, methanol, and acetonitrile in a 64:30:6 ratio.
 - Flow Rate: 1 mL/min at 40 °C.
 - Run Time: 9 min.
- · Detection: UV detection.



 Validation: The method was validated according to FDA guidelines and was found to be accurate, precise, selective, and linear.

RP-HPLC Method for Eslicarbazepine Acetate in Bulk and Tablet Forms

- Chromatographic System: Dionex RP-HPLC system with a Dionex C18 column (250×4.6 mm, 5 µm particle size).
- Mobile Phase: Methanol and 0.005 M ammonium acetate in a 70:30 v/v ratio.
- Elution: Isocratic elution with a flow rate of 1.0 ml/min.
- Detection: Diode array detector at 230 nm.
- Validation: The method was validated as per International Conference on Harmonisation (ICH) guidelines.

Experimental Workflow for Precision and Accuracy Assessment

The following diagram illustrates a typical workflow for determining the inter-day and intra-day precision and accuracy of a bioanalytical method.

Caption: Workflow for assessing inter-day and intra-day precision and accuracy.

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References

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